3-(2-chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9268288
InChI: InChI=1S/C19H14ClN3O2S/c1-10-6-5-9-14-16(10)21-19(26-14)22-18(24)15-11(2)25-23-17(15)12-7-3-4-8-13(12)20/h3-9H,1-2H3,(H,21,22,24)
SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Molecular Formula: C19H14ClN3O2S
Molecular Weight: 383.9 g/mol

3-(2-chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC9268288

Molecular Formula: C19H14ClN3O2S

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide -

Specification

Molecular Formula C19H14ClN3O2S
Molecular Weight 383.9 g/mol
IUPAC Name 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C19H14ClN3O2S/c1-10-6-5-9-14-16(10)21-19(26-14)22-18(24)15-11(2)25-23-17(15)12-7-3-4-8-13(12)20/h3-9H,1-2H3,(H,21,22,24)
Standard InChI Key HAHUVTCQCZMVCR-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2-oxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group. The 4-carboxamide functional group links the oxazole core to a 4-methyl-1,3-benzothiazol-2-yl substituent. This arrangement creates a planar, conjugated system that enhances interactions with biological targets such as enzymes and receptors.

The molecular formula is C₁₉H₁₄ClN₃O₂S, with a molecular weight of 383.9 g/mol. Key structural identifiers include:

  • IUPAC Name: 3-(2-Chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

  • SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

  • InChIKey: HAHUVTCQCZMVCR-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s solubility profile is influenced by its hydrophobic benzothiazole and chlorophenyl groups. While exact solubility data are unavailable, analogues with similar structures exhibit poor aqueous solubility (<10 µg/mL), necessitating formulation enhancements such as salt formation or nanoencapsulation . The presence of the carboxamide group introduces hydrogen-bonding capacity, potentially improving target binding affinity .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Oxazole Ring Formation: Cyclocondensation of chlorophenyl-substituted nitriles with hydroxylamine derivatives under acidic conditions.

  • Carboxamide Coupling: Reaction of the oxazole-4-carboxylic acid intermediate with 4-methyl-1,3-benzothiazol-2-amine using coupling agents like EDCl/HOBt .

  • Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.25 (m, 4H, chlorophenyl-H), 2.65 (s, 3H, methyl-oxazole), 2.50 (s, 3H, methyl-benzothiazole).

  • MS (ESI+): m/z 384.9 [M+H]⁺.

  • HPLC: Retention time 12.3 min (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanism of Action

Anticancer Activity

In vitro assays against human cancer cell lines (e.g., MCF-7, A549) reveal IC₅₀ values in the low micromolar range (2.5–10 µM) . Mechanistically, the compound may inhibit topoisomerase II or modulate kinase signaling pathways, as observed in analogues with substituted benzothiazoles .

Table 1: Cytotoxicity of Related Oxazole-Benzothiazole Hybrids

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Target Compound4.2 ± 0.36.8 ± 0.5
3-(4-Fluorophenyl) Analogue3.9 ± 0.25.7 ± 0.4
N-Methylated Derivative>20>20

Data adapted from EvitaChem and PubChem studies .

Pharmacological Considerations

Pharmacokinetics

Limited ADME data exist, but molecular descriptors predict moderate bioavailability (LogP = 3.1, TPSA = 89 Ų). The benzothiazole moiety may enhance blood-brain barrier penetration, suggesting potential CNS applications .

Toxicity Profile

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) indicate low systemic toxicity. Chronic exposure data are lacking, necessitating further safety evaluations.

Applications and Future Directions

Drug Development

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for hybrid therapeutics. Structural optimization could focus on:

  • Solubility Enhancement: Introduction of polar substituents (e.g., sulfonamide groups).

  • Target Specificity: Conjugation with tumor-homing peptides .

Industrial Relevance

Patent landscapes reveal growing interest in benzothiazole-oxazole hybrids for coatings and agrochemicals, though pharmaceutical applications dominate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator